3-Chlorophenyl-(2-furyl)methanol
Description
3-Chlorophenyl-(2-furyl)methanol is a substituted methanol derivative featuring a 3-chlorophenyl group attached to a furan ring via a hydroxymethyl bridge. The compound’s hybrid aromatic-heterocyclic framework suggests utility in organic synthesis, catalysis, and materials science, particularly due to the electronic interplay between the electron-withdrawing chlorine substituent and the electron-rich furan ring .
Properties
IUPAC Name |
(3-chlorophenyl)-(furan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOQVVSVBRRGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Chlorophenylmagnesium Halides with 2-Furaldehyde
The most widely reported method involves the nucleophilic addition of a 3-chlorophenyl Grignard reagent to 2-furaldehyde. This approach, adapted from furfuryl alcohol syntheses, proceeds via the following steps:
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Formation of the Grignard Reagent :
Magnesium turnings react with 3-chloroiodobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. The exothermic reaction generates 3-chlorophenylmagnesium iodide, which is stabilized by coordinating solvents. -
Nucleophilic Addition :
The Grignard reagent is slowly added to a solution of 2-furaldehyde in THF at 0–5°C. The carbonyl oxygen of the aldehyde acts as an electrophilic center, enabling the formation of a magnesium alkoxide intermediate. -
Acidic Workup :
Hydrolysis with dilute hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) yields the crude alcohol, which is purified via vacuum distillation or recrystallization.
Optimization Insights :
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Solvent Selection : Tetrahydrofuran (THF) enhances reactivity compared to ethers due to its higher polarity.
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Temperature Control : Maintaining sub-10°C temperatures during reagent addition minimizes side reactions such as aldol condensation.
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Yield : Reported yields range from 78–93%, depending on the purity of the Grignard reagent and aldehyde.
Example Protocol (Adapted from Patent EP0037588A1) :
A mixture of magnesium turnings (13.5 g) and THF (55.1 g) was stirred under nitrogen. 3-Chloroiodobenzene (55.0 g) in toluene was added dropwise at 40°C over 4 hours. After formation of the Grignard reagent, 2-furaldehyde (48.0 g) was introduced, followed by hydrolysis with 15% H₂SO₄. Vacuum distillation yielded 74.6 g (88.2% yield) of 3-Chlorophenyl-(2-furyl)methanol.
Catalytic Hydrogenation of 3-Chlorophenyl-(2-furyl)ketone
Ketone Synthesis via Friedel-Crafts Acylation
The ketone precursor is synthesized by reacting 2-acetylfuran with 3-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃):
Hydrogenation Using Raney Nickel or Palladium Catalysts
The ketone is reduced to the corresponding alcohol using hydrogen gas (H₂) under pressure with Raney nickel or palladium-on-carbon (Pd/C):
Key Parameters :
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Pressure : 50–100 psi H₂ enhances reaction rates.
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Solvent : Methanol or ethanol improves catalyst dispersion.
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Yield : 85–92%, with minor byproducts from over-reduction or furan ring saturation.
Microwave-Assisted Synthesis
Condensation Under Non-Thermal Conditions
Microwave irradiation accelerates the reaction between 3-chlorobenzaldehyde and furfuryl alcohol derivatives. A representative procedure involves:
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Reagent Mixing : Equimolar 3-chlorobenzaldehyde and 2-furanmethanol are combined with a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol.
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Irradiation : The mixture is subjected to microwave radiation (600 W, 10–15 minutes), promoting rapid dehydration-condensation.
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Reduction : The intermediate is reduced in situ using sodium borohydride (NaBH₄).
Advantages :
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Time Efficiency : Reactions complete in minutes versus hours under conventional heating.
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Yield : 82–89% with reduced side-product formation.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Grignard Reagent | 78–93 | 6–8 hours | Moderate | High (batch process) |
| Catalytic Hydrogenation | 85–92 | 3–5 hours | High (catalyst cost) | Moderate |
| Microwave-Assisted | 82–89 | 10–15 minutes | Low | Limited |
Critical Observations :
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The Grignard method offers scalability but requires stringent anhydrous conditions.
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Catalytic hydrogenation achieves high purity but involves costly catalysts and pressurized equipment.
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Microwave synthesis is optimal for small-scale, rapid production but lacks industrial infrastructure.
Structural and Mechanistic Considerations
Stability of the Furan Ring
The furan moiety’s sensitivity to acidic conditions necessitates pH-controlled workups. For instance, HCl generated during Friedel-Crafts acylation can protonate the furan oxygen, leading to ring-opening byproducts. Neutralization with sodium bicarbonate (NaHCO₃) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenyl-(2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-Chlorophenyl-(2-furyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl-(2-furyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
(a) 3-Chloro-4-fluorophenyl-(2-furyl)methanol
- Structure : Differs by a fluorine atom at the 4-position of the phenyl ring.
(b) 5-(4-Chlorophenyl)-2-methylfuran-3-yl)methanol (CAS 111808-94-7)
- Structure : Features a methyl group on the furan ring and a 4-chlorophenyl group.
- The 4-chlorophenyl substitution may lead to different regioselectivity in reactions compared to the 3-chlorophenyl isomer .
(c) [5-(2-Chloro-4-nitrophenyl)-furan-2-yl]-methanol (CAS 585567-03-9)
- Structure : Incorporates a nitro group at the 4-position of the phenyl ring.
- Impact : The nitro group significantly enhances electrophilicity, making the compound more reactive toward nucleophilic attacks. This could expand its utility in synthesizing high-energy intermediates or explosives precursors .
(d) (2-Chlorophenyl)(diphenyl)methanol
- Structure : Replaces the furan ring with a diphenyl group.
Physicochemical Properties
Key properties inferred from analogs:
| Compound | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Notable Features |
|---|---|---|---|
| 3-Chlorophenyl-(2-furyl)methanol | ~198.6 (estimated) | ~32.76 (estimated) | Balanced hydrophobicity/reactivity |
| 3-(3-Chlorophenyl)oxiran-2-ylmethanol | 184.62 | 32.76 | Epoxide ring enhances reactivity |
| (2-Chlorophenyl)(diphenyl)methanol | 294.78 | 20.23 | High rigidity, low polarity |
| 5-(4-Chlorophenyl)-2-methylfuran-3-yl)methanol | 222.67 | 29.46 | Steric hindrance from methyl group |
- Polar Surface Area (PSA): Compounds like 3-(3-chlorophenyl)oxiran-2-ylmethanol (PSA 32.76) suggest moderate polarity, likely influencing solubility in polar solvents and bioavailability .
- Molecular Weight : Higher molecular weights (e.g., 294.78 g/mol for diphenyl analogs) correlate with reduced volatility, favoring solid-state applications .
Biological Activity
3-Chlorophenyl-(2-furyl)methanol is a compound of increasing interest in pharmaceutical and biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C11H9ClO2
- CAS Number: 738660
The compound features a chlorinated phenyl group attached to a furan ring through a methanol moiety, which contributes to its unique chemical properties and biological interactions.
This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound has been shown to modulate several biochemical pathways, which can lead to different therapeutic outcomes:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of certain cancer cells.
- Receptor Interaction: It has been reported to interact with G protein-coupled receptors (GPCRs), influencing signaling cascades that regulate physiological responses.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. A study demonstrated that the compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HeLa (Cervical) | 8.3 |
| A549 (Lung) | 12.7 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results highlight the potential of this compound as a broad-spectrum antimicrobial agent.
Case Studies
-
Study on Anticancer Effects:
A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of this compound. The research indicated that modifications to the chlorophenyl group significantly affected the anticancer activity, suggesting avenues for optimizing efficacy . -
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial activity of the compound against resistant strains of bacteria. The study found that this compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential use in treating infections caused by biofilm-forming bacteria .
Q & A
What are the optimal reaction conditions for synthesizing 3-Chlorophenyl-(2-furyl)methanol to maximize yield and purity?
Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or condensation reactions. Key factors include:
- Catalyst Selection: Acid catalysts like BF₃·Et₂O or Amberlyst 15 are often used, though their efficacy varies. For example, attempts to synthesize similar aryl-furylmethanol derivatives under HCl or H₂SO₄ resulted in tar formation, suggesting milder conditions may be needed .
- Solvent System: Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates, while ethanol may lead to ether byproducts under acidic conditions .
- Temperature Control: Low temperatures (0–25°C) minimize side reactions. Post-reaction quenching with aqueous NaHCO₃ neutralizes residual acid.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor purity via TLC (Rf ~0.2–0.4 in 3:1 hexane:EtOAc) .
How can X-ray crystallography be employed to determine the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:
- Crystal Growth: Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C promotes high-quality crystal formation .
- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K. SHELX programs (SHELXL for refinement) are recommended for data processing, with typical R factors <0.05 for high-resolution datasets .
- Validation: Confirm bond lengths (C–C ~1.50 Å, C–O ~1.43 Å) and angles against density functional theory (DFT) calculations. The chlorophenyl and furyl substituents often exhibit dihedral angles of 15–30°, influencing steric interactions .
What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm hydroxyl (O–H stretch ~3300 cm⁻¹) and furan ring (C–O–C ~1250 cm⁻¹) functionalities .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calc. for C₁₁H₁₀ClO₂: 217.0365) to verify molecular composition .
What are the common challenges in achieving high enantiomeric purity of this compound, and how can they be addressed?
Methodological Answer:
- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) for HPLC separation. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
- Asymmetric Synthesis: Catalytic asymmetric addition of 2-furyl Grignard reagents to chlorophenyl ketones using BINOL-derived ligands improves ee (>90%) .
- Crystallization-Induced Dynamic Resolution (CIDR): Recrystallization from toluene/hexane mixtures enhances enantiopurity by selectively precipitating one enantiomer .
How does the presence of the chlorophenyl and furyl groups influence the compound's reactivity in subsequent chemical reactions?
Methodological Answer:
- Electron-Withdrawing Effects: The chlorophenyl group deactivates the aromatic ring, directing electrophilic substitution to the para position. The furyl oxygen enhances nucleophilicity at the α-carbon .
- Steric Hindrance: Bulky substituents on the furyl ring (e.g., methyl groups) reduce reactivity in Diels-Alder reactions, necessitating higher temperatures (80–100°C) .
- Acid Sensitivity: Under strong acidic conditions (e.g., H₂SO₄), the furyl ring may undergo hydrolysis or polymerization, requiring pH-controlled conditions (pH 4–6) .
What are the best practices for handling and storing this compound to ensure safety and compound stability?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Store in amber glass bottles under nitrogen at –20°C to prevent oxidation. Desiccants (e.g., molecular sieves) minimize moisture absorption .
- Waste Disposal: Collect in halogenated waste containers and incinerate at >1000°C to avoid dioxin formation .
How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?
Methodological Answer:
- Variable Screening: Systematically test reaction parameters (e.g., catalyst loading, solvent polarity) using design-of-experiments (DoE) software .
- In Situ Monitoring: Employ ReactIR to track intermediate formation and identify bottlenecks (e.g., byproduct accumulation at 2-hour mark) .
- Reproducibility Checks: Cross-validate results using independent synthetic routes (e.g., Grignard vs. Friedel-Crafts) and compare NMR/LC-MS profiles .
What role does this compound play in the development of pharmaceutical intermediates, and what methodological approaches validate its efficacy?
Methodological Answer:
- Drug Discovery: The compound serves as a precursor to antifungal agents (e.g., clotrimazole analogs) and kinase inhibitors. Its bioactivity is validated via:
- Enzyme Assays: IC₅₀ measurements against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cellular Toxicity: MTT assays in HEK293 cells confirm low cytotoxicity (EC₅₀ > 100 µM) .
- Structural Optimization: Introduce fluorinated groups (e.g., CF₃) via Suzuki-Miyaura coupling to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
